molecular formula C9H12O2S B15209327 S-(Furan-2-ylmethyl) butanethioate CAS No. 59020-86-9

S-(Furan-2-ylmethyl) butanethioate

Cat. No.: B15209327
CAS No.: 59020-86-9
M. Wt: 184.26 g/mol
InChI Key: WWMFUOZOXPNHMJ-UHFFFAOYSA-N
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Description

S-(Furan-2-ylmethyl) butanethioate is a chemical compound with the molecular formula C₉H₁₂O₂S. It is a member of the furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(Furan-2-ylmethyl) butanethioate typically involves the reaction of furan-2-ylmethanethiol with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

S-(Furan-2-ylmethyl) butanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(Furan-2-ylmethyl) butanethioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-(Furan-2-ylmethyl) butanethioate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the furan ring and the butanethioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

59020-86-9

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

S-(furan-2-ylmethyl) butanethioate

InChI

InChI=1S/C9H12O2S/c1-2-4-9(10)12-7-8-5-3-6-11-8/h3,5-6H,2,4,7H2,1H3

InChI Key

WWMFUOZOXPNHMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)SCC1=CC=CO1

Origin of Product

United States

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